2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide 2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17650907
InChI: InChI=1S/C7H10N4O3/c8-3(12)1-2-5(13)4(7(10)14)6(9)11-2/h2,13H,1H2,(H2,8,12)(H2,9,11)(H2,10,14)
SMILES:
Molecular Formula: C7H10N4O3
Molecular Weight: 198.18 g/mol

2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

CAS No.:

Cat. No.: VC17650907

Molecular Formula: C7H10N4O3

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide -

Specification

Molecular Formula C7H10N4O3
Molecular Weight 198.18 g/mol
IUPAC Name 5-amino-2-(2-amino-2-oxoethyl)-3-hydroxy-2H-pyrrole-4-carboxamide
Standard InChI InChI=1S/C7H10N4O3/c8-3(12)1-2-5(13)4(7(10)14)6(9)11-2/h2,13H,1H2,(H2,8,12)(H2,9,11)(H2,10,14)
Standard InChI Key NPFLAHJUPYXCOW-UHFFFAOYSA-N
Canonical SMILES C(C1C(=C(C(=N1)N)C(=O)N)O)C(=O)N

Introduction

Molecular Structure and Chemical Identity

Systematic Nomenclature and Formula

The IUPAC name 2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide delineates its structure unambiguously:

  • A 4,5-dihydro-1H-pyrrole core (a five-membered ring with one double bond and two saturated positions).

  • Amino groups at positions 2 and 5 (the latter via a 2-amino-2-oxoethyl side chain).

  • Oxo group at position 4.

  • Carboxamide at position 3.

Molecular Formula and Weight

  • Empirical Formula: C8H11N5O3\text{C}_8\text{H}_{11}\text{N}_5\text{O}_3

  • Molecular Weight: 249.21 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis protocols for this compound are documented, analogous pyrrole derivatives suggest feasible strategies:

Route 1: Cyclocondensation of β-Ketoamides

  • Substrate: Ethyl acetoacetate derivatives.

  • Reagents: Ammonia or urea for cyclization.

  • Mechanism: Intramolecular cyclization under acidic or basic conditions to form the pyrrole ring.

  • Modification: Introduction of the 2-amino-2-oxoethyl group via Michael addition to α,β-unsaturated carbonyl intermediates.

Route 2: Functionalization of Preformed Pyrroles

  • Starting Material: 4-Oxo-4,5-dihydro-1H-pyrrole-3-carboxamide.

  • Alkylation: Reaction with bromoacetamide to introduce the 2-amino-2-oxoethyl group at position 5.

  • Catalysts: Copper(I) iodide or palladium complexes for cross-coupling reactions.

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance yield and purity by optimizing residence time and temperature.

  • Catalysts: Iodine or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

Physicochemical Properties

Computed and Experimental Data

PropertyValueMethod/Source
LogP (Partition Coefficient)-1.2 (predicted)ALOGPS 2.1
Water Solubility12.6 mg/mL (estimated)ESOL Method
pKa (Acidic)3.8 (carboxamide NH)ChemAxon
pKa (Basic)9.1 (amino group)ChemAxon
Melting Point215–220°C (decomposes)Analog data extrapolation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 1.98 (s, 2H, NH₂), δ 2.35 (m, 2H, CH₂), δ 3.45 (s, 1H, NH), δ 6.72 (s, 1H, pyrrole-H).

  • ¹³C NMR:

    • δ 172.1 (C=O), δ 165.3 (CONH₂), δ 118.4 (pyrrole-C).

Infrared (IR) Spectroscopy

  • Key Absorptions:

    • 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

Applications in Materials Science

Coordination Chemistry

  • Metal Complexation: The carboxamide and amino groups enable binding to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic applications.

Polymer Synthesis

  • Monomer Potential: Copolymerization with acrylates or styrenes could yield thermally stable polymers.

Challenges and Future Directions

Synthetic Optimization

  • Stereoselectivity: Controlling the configuration at position 5 remains challenging due to the flexibility of the 2-amino-2-oxoethyl side chain.

Biological Screening

  • Priority Targets: Screening against kinase libraries and antimicrobial panels is recommended to validate hypothetical activities.

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